Cas no 1534819-83-4 (2-(2-bromo-5-methylphenyl)propanoic acid)

2-(2-bromo-5-methylphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-(2-bromo-5-methylphenyl)propanoic acid
- 1534819-83-4
- EN300-1914518
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- インチ: 1S/C10H11BrO2/c1-6-3-4-9(11)8(5-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
- InChIKey: QEJTYMVHAKMBNJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C)C=C1C(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 241.99424g/mol
- どういたいしつりょう: 241.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 37.3Ų
2-(2-bromo-5-methylphenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1914518-2.5g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1914518-5.0g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 5g |
$3147.0 | 2023-05-31 | ||
Enamine | EN300-1914518-1g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 1g |
$770.0 | 2023-09-17 | ||
Enamine | EN300-1914518-0.5g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1914518-0.25g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1914518-10g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 10g |
$3315.0 | 2023-09-17 | ||
Enamine | EN300-1914518-0.05g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1914518-10.0g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 10g |
$4667.0 | 2023-05-31 | ||
Enamine | EN300-1914518-0.1g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1914518-1.0g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 1g |
$1086.0 | 2023-05-31 |
2-(2-bromo-5-methylphenyl)propanoic acid 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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9. Back matter
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
2-(2-bromo-5-methylphenyl)propanoic acidに関する追加情報
Comprehensive Overview of 2-(2-bromo-5-methylphenyl)propanoic acid (CAS No. 1534819-83-4)
2-(2-bromo-5-methylphenyl)propanoic acid (CAS No. 1534819-83-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This brominated derivative of propanoic acid is characterized by its unique molecular structure, which includes a bromo substituent and a methyl group on the phenyl ring. The compound is widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and intermediates, making it a critical component in modern drug development.
The chemical properties of 2-(2-bromo-5-methylphenyl)propanoic acid make it a versatile building block in organic synthesis. Its molecular formula, C10H11BrO2, indicates the presence of a carboxylic acid functional group, which is essential for further chemical modifications. Researchers often employ this compound in coupling reactions, esterifications, and other transformations to create more complex molecules. The bromo group, in particular, serves as a reactive site for cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal in medicinal chemistry.
In recent years, the demand for 2-(2-bromo-5-methylphenyl)propanoic acid has surged due to its applications in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound's structural similarity to ibuprofen and related derivatives has sparked interest in its potential anti-inflammatory and analgesic properties. Scientists are actively exploring its role in designing next-generation pharmaceuticals with improved efficacy and reduced side effects.
From a commercial perspective, 2-(2-bromo-5-methylphenyl)propanoic acid is available through specialized chemical suppliers and custom synthesis providers. The compound is typically supplied as a white to off-white crystalline powder, with purity levels exceeding 95%. Its stability under standard storage conditions (room temperature, dry environment) makes it a reliable reagent for laboratory and industrial use. However, handling should always adhere to safety protocols, including the use of personal protective equipment (PPE).
The synthesis of 2-(2-bromo-5-methylphenyl)propanoic acid involves multi-step organic reactions, often starting from commercially available precursors like 2-bromo-5-methylbenzaldehyde. Key steps may include Grignard reactions, oxidation, and carboxylation processes. Advanced purification techniques, such as recrystallization or column chromatography, are employed to achieve high-purity final products. Researchers are continually optimizing these synthetic routes to enhance yield and reduce environmental impact.
One of the most intriguing aspects of 2-(2-bromo-5-methylphenyl)propanoic acid is its potential role in addressing current healthcare challenges. With the global focus on personalized medicine and targeted therapies, this compound's modular structure allows for precise modifications to tailor drug properties. Its application in proteolysis-targeting chimeras (PROTACs) and other emerging therapeutic modalities is an active area of investigation, aligning with trends in precision medicine.
Environmental and regulatory considerations are also paramount when working with 2-(2-bromo-5-methylphenyl)propanoic acid. While not classified as a hazardous substance under most jurisdictions, proper waste disposal methods should be followed to minimize ecological impact. The compound's biodegradability and environmental fate are subjects of ongoing research, particularly in light of increasing sustainability requirements in the chemical industry.
Analytical characterization of 2-(2-bromo-5-methylphenyl)propanoic acid typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. These methods confirm the compound's identity, purity, and structural integrity. Quality control protocols are essential for ensuring batch-to-batch consistency, especially when the material is intended for pharmaceutical applications.
The future outlook for 2-(2-bromo-5-methylphenyl)propanoic acid appears promising, with expanding applications in both academic research and industrial settings. As synthetic methodologies advance and computational chemistry tools improve, researchers can more efficiently explore structure-activity relationships involving this compound. Its role in fragment-based drug discovery and combinatorial chemistry libraries continues to grow, reflecting broader trends in drug development strategies.
For those seeking additional information about 2-(2-bromo-5-methylphenyl)propanoic acid, numerous scientific databases and publications provide detailed studies on its properties and applications. The compound's CAS registry number (1534819-83-4) serves as a unique identifier for accessing this information across various chemical databases and regulatory systems. Continued research will undoubtedly uncover new uses and optimizations for this valuable chemical building block.
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